molecular formula C13H16BrN3O2 B2708411 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 874608-62-5

2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2708411
CAS No.: 874608-62-5
M. Wt: 326.194
InChI Key: OZSMSVYJIYPPIT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound It features a pyridine ring substituted with a bromine atom and an oxo group, along with an acetamide group linked to a cyano-dimethylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Oxidation: Formation of the oxo group on the pyridine ring.

    Acetamide Formation: Coupling of the acetamide group to the pyridine ring.

    Cyano-dimethylpropyl Substitution: Introduction of the cyano-dimethylpropyl group to the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially altering the oxo group or other parts of the molecule.

    Reduction: Reduction reactions could target the oxo group or the cyano group, leading to different derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the oxo group might yield an alcohol derivative, while substitution of the bromine atom could introduce various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its functional groups provide multiple sites for further chemical modifications.

Biology

Potential biological applications might include its use as a building block for designing new pharmaceuticals or agrochemicals. The presence of the cyano group and the pyridine ring suggests possible bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structure suggests it might interact with biological targets such as enzymes or receptors.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and the pyridine ring could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-9(2)13(3,8-15)16-11(18)7-17-6-10(14)4-5-12(17)19/h4-6,9H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSMSVYJIYPPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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